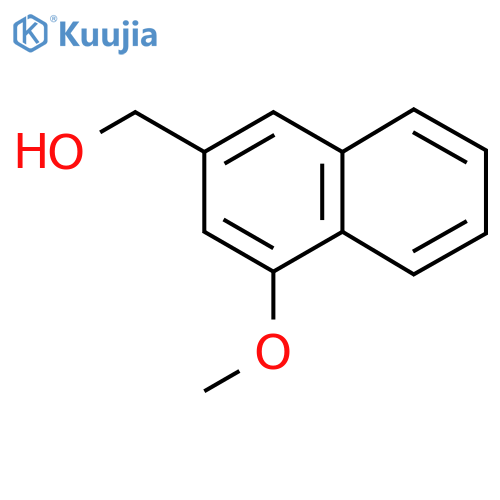Cas no 33295-48-6 (2-Naphthalenemethanol, 4-methoxy-)

2-Naphthalenemethanol, 4-methoxy- 化学的及び物理的性質
名前と識別子
-
- (4-methoxynaphthalen-2-yl)methanol
- 2-Naphthalenemethanol, 4-methoxy-
- 4-Methoxynaphthalene-2-methanol
- (4-methoxy-naphthalen-2-yl)-methanol
-
- インチ: 1S/C12H12O2/c1-14-12-7-9(8-13)6-10-4-2-3-5-11(10)12/h2-7,13H,8H2,1H3
- InChIKey: OMXZTWAMZQABHT-UHFFFAOYSA-N
- SMILES: O(C)C1=CC(CO)=CC2C=CC=CC=21
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 181
- XLogP3: 2.3
- トポロジー分子極性表面積: 29.5
2-Naphthalenemethanol, 4-methoxy- Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219001422-500mg |
4-Methoxynaphthalene-2-methanol |
33295-48-6 | 98% | 500mg |
$950.60 | 2023-09-02 | |
| Alichem | A219001422-1g |
4-Methoxynaphthalene-2-methanol |
33295-48-6 | 98% | 1g |
$1853.50 | 2023-09-02 | |
| Enamine | EN300-739666-0.1g |
(4-methoxynaphthalen-2-yl)methanol |
33295-48-6 | 0.1g |
$1031.0 | 2023-05-24 | ||
| Enamine | EN300-739666-0.5g |
(4-methoxynaphthalen-2-yl)methanol |
33295-48-6 | 0.5g |
$1124.0 | 2023-05-24 | ||
| Enamine | EN300-739666-5.0g |
(4-methoxynaphthalen-2-yl)methanol |
33295-48-6 | 5g |
$3396.0 | 2023-05-24 | ||
| Enamine | EN300-739666-0.05g |
(4-methoxynaphthalen-2-yl)methanol |
33295-48-6 | 0.05g |
$983.0 | 2023-05-24 | ||
| Enamine | EN300-739666-2.5g |
(4-methoxynaphthalen-2-yl)methanol |
33295-48-6 | 2.5g |
$2295.0 | 2023-05-24 | ||
| Enamine | EN300-739666-10.0g |
(4-methoxynaphthalen-2-yl)methanol |
33295-48-6 | 10g |
$5037.0 | 2023-05-24 | ||
| Alichem | A219001422-250mg |
4-Methoxynaphthalene-2-methanol |
33295-48-6 | 98% | 250mg |
$727.60 | 2023-09-02 | |
| Enamine | EN300-739666-1.0g |
(4-methoxynaphthalen-2-yl)methanol |
33295-48-6 | 1g |
$1172.0 | 2023-05-24 |
2-Naphthalenemethanol, 4-methoxy- 関連文献
-
1. Syntheses of isochromane analogues of the michellamines and korupensaminesCharles B. de Koning,Joseph P. Michael,Willem A. L. van Otterlo J. Chem. Soc. Perkin Trans. 1 2000 799
2-Naphthalenemethanol, 4-methoxy-に関する追加情報
Professional Introduction to 2-Naphthalenemethanol, 4-methoxy- (CAS No. 33295-48-6)
2-Naphthalenemethanol, 4-methoxy-, identified by its Chemical Abstracts Service (CAS) number 33295-48-6, is a significant organic compound with a rich history in pharmaceutical and chemical research. This molecule, featuring a naphthalene core substituted with a hydroxymethyl group at the 2-position and a methoxy group at the 4-position, has garnered attention due to its versatile structural properties and potential applications in synthetic chemistry and medicinal biology.
The structural motif of 2-Naphthalenemethanol, 4-methoxy- positions it as a valuable intermediate in the synthesis of more complex molecules. The presence of both hydroxyl and methoxy functional groups provides multiple points for further chemical modification, making it a versatile building block in organic synthesis. This compound’s ability to undergo various reactions, such as oxidation, reduction, and etherification, enhances its utility in constructing pharmacophores for drug development.
In recent years, the exploration of 2-Naphthalenemethanol, 4-methoxy- has been influenced by advancements in computational chemistry and high-throughput screening techniques. These methodologies have enabled researchers to predict and validate the biological activity of this compound more efficiently. Studies have highlighted its potential role in modulating enzyme activities and interacting with biological targets, which are critical for designing novel therapeutic agents.
One of the most compelling aspects of 2-Naphthalenemethanol, 4-methoxy- is its incorporation into drug discovery pipelines. Researchers have leveraged its structural framework to develop derivatives with enhanced pharmacological properties. For instance, modifications at the hydroxymethyl and methoxy positions have led to compounds exhibiting anti-inflammatory, antioxidant, and even anticancer effects. These findings underscore the importance of 2-Naphthalenemethanol, 4-methoxy- as a scaffold for medicinal chemistry innovation.
The synthesis of 2-Naphthalenemethanol, 4-methoxy- can be achieved through several pathways, each offering distinct advantages depending on the desired scale and purity requirements. Traditional methods involve nucleophilic aromatic substitution or directed ortho-metalation strategies on appropriately substituted naphthalene precursors. However, modern approaches have introduced greener methodologies, such as catalytic hydrogenation or biocatalytic transformations, which align with the growing emphasis on sustainable chemistry practices.
The chemical reactivity of 2-Naphthalenemethanol, 4-methoxy- is further enhanced by its ability to form hydrogen bonds due to the presence of the hydroxyl group. This property makes it an attractive candidate for designing molecules that interact specifically with biological targets. Additionally, its solubility profile in both polar and nonpolar solvents allows for flexibility in formulation and application across different experimental systems.
Recent publications have explored the role of 2-Naphthalenemethanol, 4-methoxy- in material science applications beyond traditional pharmaceuticals. Its aromatic structure and functional groups make it a candidate for developing organic semiconductors or liquid crystals. These materials are integral to technologies such as organic light-emitting diodes (OLEDs) and advanced electronic displays, where precise molecular engineering is essential for optimal performance.
The future prospects for 2-Naphthalenemethanol, 4-methoxy- are promising, driven by ongoing research into its derivatives and novel synthetic routes. As computational tools continue to evolve, the ability to predict molecular behavior with greater accuracy will accelerate the discovery process. Furthermore, interdisciplinary collaborations between chemists, biologists, and pharmacologists will likely yield innovative applications for this compound.
In conclusion,2-Naphthalenemethanol, 4-methoxy- (CAS No. 33295-48-6) represents a cornerstone in modern chemical research. Its unique structural features and functional groups provide a foundation for diverse applications in drug development and material science. As research progresses,this compound will undoubtedly continue to play a pivotal role in advancing scientific knowledge and technological innovation.
33295-48-6 (2-Naphthalenemethanol, 4-methoxy-) Related Products
- 1105247-67-3(N-tert-butyl-4-5-(furan-2-yl)-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide)
- 1249277-32-4(1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one)
- 2167676-91-5(1-2-(1-hydroxy-3-methoxypropyl)-1,3-thiazol-4-ylethan-1-one)
- 191868-23-2(1-(4-Cyanophenyl)-n-methylmethanesulfonamide)
- 2639448-13-6(tert-butyl 3-(cyanomethyl)aminopropanoate)
- 2172605-07-9(4,4-difluoro-1-1-(hydroxymethyl)-3-methoxycyclobutylcyclohexan-1-ol)
- 916150-98-6(1-(3,5-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde)
- 1805270-07-8(3-Chloro-2-(difluoromethyl)-5-iodo-6-methylpyridine)
- 780761-47-9(tert-butyl (2E)-3-(2,6-dimethylphenyl)prop-2-enoate)
- 58310-17-1(2,6-Dimethylbenzoic Acid-d6)




